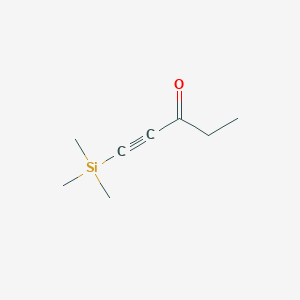
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide (INH) is a compound that has been widely studied for its potential applications in scientific research. INH is a derivative of isoniazid, a drug used to treat tuberculosis. However, INH has been found to have unique properties that make it useful for a variety of research purposes.
作用機序
The mechanism of action of Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is complex and not fully understood. However, it is known to act as an inhibitor of the enzyme catalase-peroxidase, which is involved in the metabolism of isoniazid. Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is also believed to have an effect on the GABAergic neurotransmission system in the brain, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been found to have a number of biochemical and physiological effects. In biochemistry, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been shown to inhibit the activity of catalase-peroxidase, which is involved in the metabolism of isoniazid. In physiology, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been found to have an effect on the GABAergic neurotransmission system in the brain, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and has a high degree of purity. It has also been extensively studied, which makes it a well-characterized compound. However, there are also limitations to its use. Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is known to be toxic at high doses, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are a number of potential future directions for research on Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide. One area of interest is the development of new therapies for neurological disorders based on the compound's effects on the GABAergic neurotransmission system. Another area of interest is the development of new methods for synthesizing Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide that are more efficient or cost-effective than current methods. Finally, further research is needed to fully understand the mechanism of action of Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide and its potential applications in a variety of scientific fields.
合成法
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide can be synthesized through a number of methods, including the reaction of isoniazid with a variety of aldehydes or ketones. One common method involves the reaction of isoniazid with 2,4-pentanedione, which yields Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide with a high degree of purity.
科学的研究の応用
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been studied for its potential applications in a number of scientific fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been used as a tool to study the mechanisms of enzyme inhibition, particularly in the context of tuberculosis treatment. In pharmacology, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been found to have potential as a treatment for a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. In neuroscience, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been used to study the role of GABAergic neurotransmission in the brain.
特性
CAS番号 |
15407-86-0 |
|---|---|
製品名 |
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide |
分子式 |
C16H21N3O |
分子量 |
271.36 g/mol |
IUPAC名 |
N-[(Z)-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O/c1-15(2)12-4-7-16(3,10-12)14(15)19-18-13(20)11-5-8-17-9-6-11/h5-6,8-9,12H,4,7,10H2,1-3H3,(H,18,20)/b19-14+ |
InChIキー |
UBGJKRBQTVFLFD-XMHGGMMESA-N |
異性体SMILES |
CC\1(C2CCC(C2)(/C1=N/NC(=O)C3=CC=NC=C3)C)C |
SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
正規SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
同義語 |
N'-(1,3,3-Trimethylnorbornan-2-ylidene)isonicotinic hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



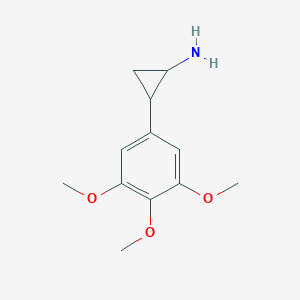
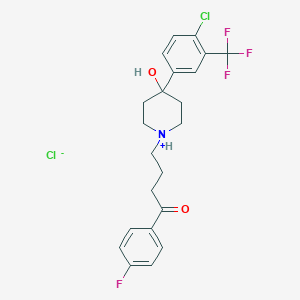
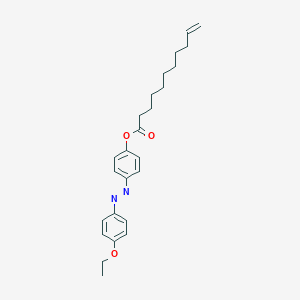
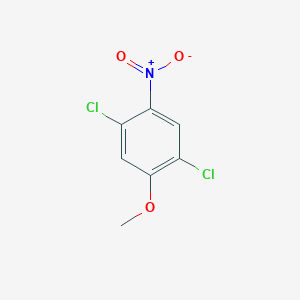
![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
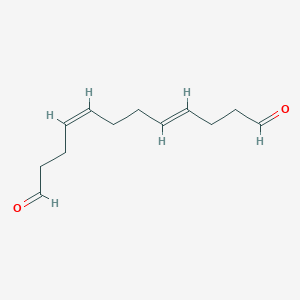
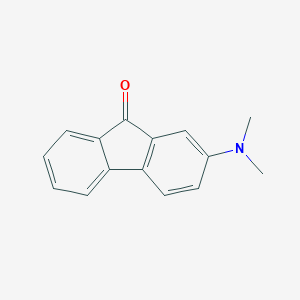
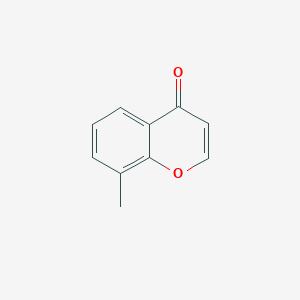
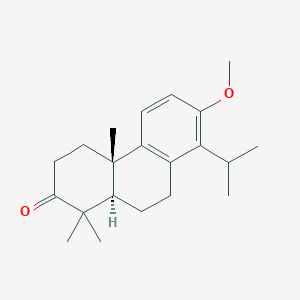
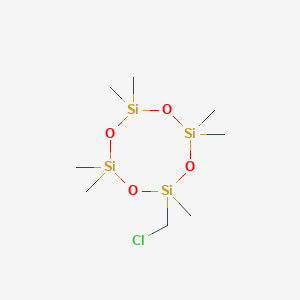
![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)

